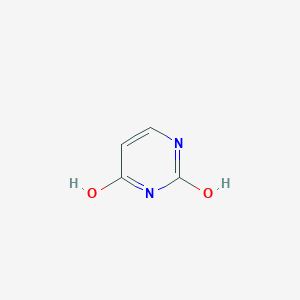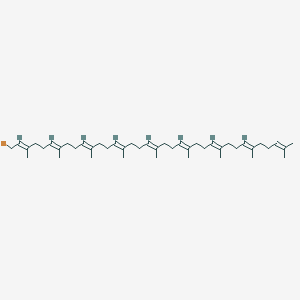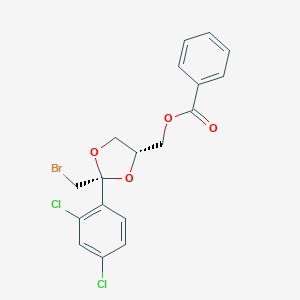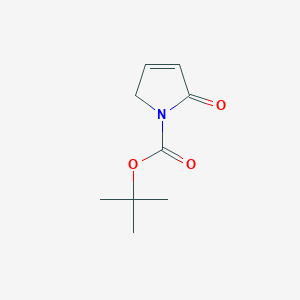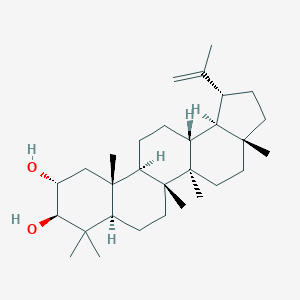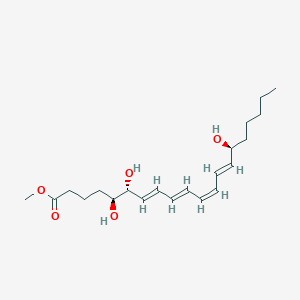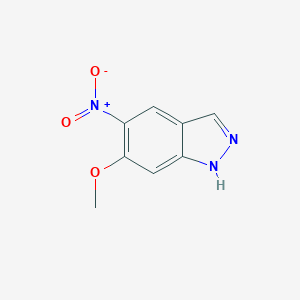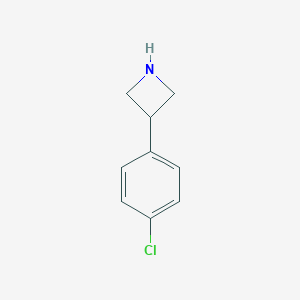
4-羟基丁烷-1-磺酸钠
描述
Sodium 4-hydroxybutane-1-sulphonate is not directly mentioned in the provided papers. However, the papers do discuss sodium salts of sulphonated aromatic polymers and sodium salts of sulphonated anthraquinones, which can provide insight into the behavior of sodium organic sulphonates in general. These compounds are characterized by the presence of a sulphonate group attached to an organic molecule, with sodium as the counterion. The sulphonate group is a strong acid, making these compounds highly polar and hydrophilic, which can lead to interesting interactions with other molecules and ions in solution .
Synthesis Analysis
The synthesis of sodium salts of sulphonated polymers, such as the sodium salts of sulphonated poly(aryl-ether-ether-ketone) (Na-SPEEK), involves the introduction of sulphonate groups into the polymer chain. The papers describe methods to achieve varying degrees of sulphonation, resulting in materials with different properties. The degree of sulphonation can significantly affect the thermal stability and water uptake of these materials .
Molecular Structure Analysis
The molecular structure of sodium salts of sulphonated compounds is characterized by the presence of sulphonate groups that can lead to ionic clustering, especially at lower concentrations of sodium sulphonate. This clustering can have a significant impact on the physical properties of the material, such as the glass transition temperature (Tg). The structure of these materials is also influenced by their interaction with water, which can form hydrogen bonds with the sulphonate groups .
Chemical Reactions Analysis
The papers do not provide detailed information on specific chemical reactions involving sodium 4-hydroxybutane-1-sulphonate. However, the interaction of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with cetyltrimethylammonium bromide (CTAB) micelles suggests that sodium sulphonates can participate in hydrophobic interactions with other molecules. These interactions can be crucial in understanding the behavior of these compounds in various environments, including their potential biological actions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts of sulphonated compounds are influenced by their degree of sulphonation. For example, Na-SPEEK shows excellent thermal stability, and its Tg increases with the percentage of sodium sulphonate. The water uptake of these materials is also noteworthy, with the equilibrium water content being affected by the relative humidity and the degree of sulphonation. The interaction of sodium sulphonates with surfactants like CTAB indicates that these compounds have a strong affinity for hydrophobic environments, which is governed by the hydrophobic interactions and can be quantified by parameters such as the binding constant and Gibbs free energy .
科学研究应用
It’s worth noting that sodium sulfinates, a broader category of compounds that includes Sodium 4-hydroxybutane-1-sulphonate, have seen substantial progress in their synthetic applications over the last decade . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Sodium 4-hydroxybutane-1-sulphonate, also known as 1,4-Butane sultone, is a versatile compound with potential applications in various fields . Here are some possible applications:
-
Heterocyclic Building Blocks : Sodium 4-hydroxybutane-1-sulphonate can be used as a building block in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes.
-
Preparation of Conjugated Polymers : This compound can be employed as a reactant in the preparation of conjugated polymers, including polybetaine and poly [2-ethynyl-N-(4-sulfobutyl)pyridinium betaine] .
-
Preparation of Bronsted Acid Catalysts : Sodium 4-hydroxybutane-1-sulphonate can be used in the preparation of Bronsted acid catalysts such as 4-(succinimido)-1-butane sulfonic acid and poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate . These catalysts facilitate the synthesis of 1-amidoalkyl-2-naphthols, substituted quinolines, and pyrano[4,3-b]pyran derivatives .
-
Medical Research : In medical research, Sodium 4-hydroxybutane-1-sulphonate has been studied for its role in drug development, particularly in the treatment of cancer and autoimmune disorders.
-
Environmental Research : Given its chemical properties, Sodium 4-hydroxybutane-1-sulphonate may be used in environmental research, such as studies on water treatment or soil remediation.
-
Industrial Research : In industrial research, this compound could be used in the development of new materials or processes.
-
Pharmaceutical Excipient : Sodium 4-hydroxybutane-1-sulphonate can be used as an excipient in pharmaceutical formulations . It can help improve the solubility and stability of active pharmaceutical ingredients .
-
Quality Control in Pharmaceutical Manufacturing : This compound can be used as a reference standard in the quality control of pharmaceutical products . For instance, it can be used in the simultaneous determination of impurities in betadex sulfobutyl ether sodium by LC-MS/MS .
-
Chemical Synthesis : Sodium 4-hydroxybutane-1-sulphonate can be used as a reagent in chemical synthesis . It can participate in various reactions to form new compounds .
-
Material Science : In material science, this compound could potentially be used in the development of new materials . Its unique chemical properties might contribute to the properties of the resulting materials .
-
Biochemical Research : Given its chemical properties, Sodium 4-hydroxybutane-1-sulphonate may be used in biochemical research, such as studies on enzyme kinetics or protein structure .
-
Environmental Science : This compound could potentially be used in environmental science, for instance, in studies related to pollution control or waste management .
安全和危害
When handling Sodium 4-hydroxybutane-1-sulphonate, it is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
sodium;4-hydroxybutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBQJUJNQVBHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxybutane-1-sulphonate | |
CAS RN |
31465-25-5 | |
| Record name | Sodium 4-hydroxybutane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-HYDROXY-1-BUTANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q69023S5KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
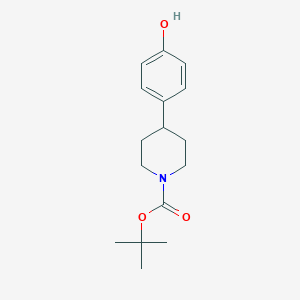
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
